molecular formula C9H17N5O B076863 Trietazine-2-hydroxy CAS No. 13532-25-7

Trietazine-2-hydroxy

Cat. No. B076863
CAS RN: 13532-25-7
M. Wt: 211.26 g/mol
InChI Key: XLEPYYLPBFNICY-UHFFFAOYSA-N
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Description

Trietazine-2-hydroxy is a metabolite with the molecular formula C9H17N5O and a molecular weight of 211.26 . It is used as a reference standard in the food and beverage sector for analytical testing .


Synthesis Analysis

Triazines and tetrazines, to which Trietazine-2-hydroxy belongs, are significant moieties in biologically important molecules . They are synthesized through various routes including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .


Molecular Structure Analysis

The molecular structure of Trietazine-2-hydroxy is characterized by the presence of a triazine ring, which is a heterocyclic compound . More detailed structural analysis would require specific experimental data or computational modeling .


Chemical Reactions Analysis

Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .


Physical And Chemical Properties Analysis

Trietazine-2-hydroxy has a molecular weight of 211.26 . More specific physical and chemical properties such as melting point, boiling point, and density would require additional information or experimental data .

Scientific Research Applications

Biological Applications

Triazines and their derivatives have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal . This makes them a significant class of compounds in the development of biologically important organic molecules .

Chemical Biology

The bioorthogonal application of triazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology . This allows for the exploration of new chemical reactions and interactions that can be used in the development of novel therapeutic agents .

Heterogeneous Catalysis

Triazines have been found to have great practical applications in heterogeneous catalysis . Their high nitrogen content, chemical stability, and heteroatom effect (HAE) make them ideal for this application .

Photocatalysis

Triazines also have potential applications in photocatalysis . Their unique electronic properties can be harnessed to drive photochemical reactions, which can be used in various industrial processes .

Separation and Storage

The unique structure of triazines makes them suitable for applications in separation and storage . They can be used in the development of advanced materials for gas storage, water purification, and other separation processes .

Energy-Related Functions

Triazines have been explored for their potential in energy-related functions . Their high nitrogen content and chemical stability make them suitable for use in the development of energy storage devices .

Flame Retardants

Triazines have been widely studied as environmentally friendly flame retardants . Their good compatibility with polymer matrices and strong molecular designability make them a promising choice for this application .

Adsorbent Based Extraction

Triazine-based materials have been used as extraction phases in adsorption-based extraction . Their structure characteristics, preparation methods, characterizations, and applications in Solid Phase Extraction (SPE), Micro Solid Phase Extraction (MSPE), Solid Phase Microextraction (SPME), and Stir Bar Sorptive Extraction (SBSE) have been extensively studied .

Future Directions

Trietazine-2-hydroxy, as a type of triazine, is part of a class of compounds that have provided a new dimension to the design of biologically important organic molecules . The future research in this field is likely to focus on the synthesis of new derivatives with fine-tuned electronic properties, improvement of their effectiveness, and exploration of new applications .

properties

IUPAC Name

4-(diethylamino)-6-(ethylamino)-1H-1,3,5-triazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N5O/c1-4-10-7-11-8(13-9(15)12-7)14(5-2)6-3/h4-6H2,1-3H3,(H2,10,11,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEPYYLPBFNICY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=O)N1)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trietazine-2-hydroxy

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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